For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DL-threo-Chloramphenicol-d5
This document provides a comprehensive technical overview of DL-threo-Chloramphenicol-d5, focusing on its chemical properties, biological mechanisms of its non-deuterated parent compound, and its primary application as an internal standard in analytical chemistry.
Introduction
DL-threo-Chloramphenicol-d5 is the deuterated form of DL-threo-Chloramphenicol, a broad-spectrum antibiotic.[1][2] The "-d5" designation indicates that five hydrogen atoms on the p-nitrophenyl group have been replaced with deuterium isotopes. This isotopic labeling grants it a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3] While its biological activity is considered identical to chloramphenicol, its primary use is not therapeutic but analytical, specifically for the accurate quantification of chloramphenicol residues in various matrices.[1][3]
Chloramphenicol itself is a bacteriostatic antibiotic that was first isolated from the bacterium Streptomyces venezuelae and is now produced synthetically.[4] It is effective against a wide range of microorganisms, but its use in humans is limited due to the risk of serious side effects, such as bone marrow toxicity and aplastic anemia.[4][5][6] Consequently, its use in food-producing animals is banned in many jurisdictions, including the United States, Canada, and the European Union, necessitating sensitive detection methods for regulatory surveillance.[7][8]
Chemical and Physical Properties
The fundamental properties of DL-threo-Chloramphenicol-d5 are summarized below. The isotopic labeling results in a mass shift of +5 compared to the unlabeled compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁D₅H₇Cl₂N₂O₅ | [9][10] |
| Molecular Weight | 328.16 g/mol | [1][9] |
| CAS Number | 202480-68-0 | [9] |
| Synonyms | DL-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-β-(4-nitrophenyl-2,3,5,6-d4)ethyl-β-d]acetamide | |
| Purity | ≥97.0% | [10] |
| Format | Neat Solid |
Mechanism of Action and Biological Pathways
The biological effects of DL-threo-Chloramphenicol-d5 are reflective of its parent compound, chloramphenicol.
Antibacterial Mechanism: Inhibition of Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][5][12] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[4][6] Once inside the cell, it reversibly binds to the 50S subunit of the bacterial ribosome.[11][5][12] Specifically, it targets the A2451 and A2452 residues of the 23S rRNA component, obstructing the peptidyl transferase center.[11] This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and effectively stopping protein production.[11][4][6]
Eukaryotic Toxicity: Inhibition of Mitochondrial Protein Synthesis
A primary reason for chloramphenicol's toxicity in humans is its ability to inhibit protein synthesis within mitochondria.[13][14] Eukaryotic mitochondrial ribosomes are structurally similar to prokaryotic ribosomes, making them susceptible to chloramphenicol.[13] This inhibition disrupts the synthesis of essential mitochondrial proteins, leading to impaired oxidative phosphorylation and reduced ATP production.[15] This mitochondrial stress is considered a key contributor to chloramphenicol's adverse effects, including dose-related bone marrow suppression and hepatotoxicity.[13][15]
Recent studies have further elucidated the downstream signaling consequences of this mitochondrial stress. In some cell types, chloramphenicol-induced ATP depletion can activate stress-response pathways, including the PI-3K/Akt and JNK signaling cascades.[16][17] Activation of these pathways can lead to the upregulation of matrix metalloproteinase (MMP)-13, an enzyme associated with tissue remodeling and cancer cell invasion.[16][17]
Pharmacokinetic Data (Chloramphenicol)
The following table summarizes key pharmacokinetic parameters for the parent compound, chloramphenicol.
| Parameter | Value | Details | Source(s) |
| Oral Bioavailability | ~80% | Rapidly and completely absorbed from GI tract. | [4] |
| IM Bioavailability | ~70% | Well absorbed following intramuscular administration. | [4] |
| Plasma Protein Binding | 50-60% | In adults. 32% in premature neonates. | [4] |
| Metabolism | Hepatic | ~90% is conjugated to inactive glucuronide. | [4] |
| Half-life (Adults) | 1.5 - 3.5 hours | In patients with normal hepatic and renal function. | [4] |
| Half-life (Impaired Renal) | 3 - 4 hours | [4] | |
| Half-life (Impaired Hepatic) | 4.6 - 11.6 hours | [4] | |
| Excretion | Urine | [6] |
Application in Analytical Chemistry
The primary role of DL-threo-Chloramphenicol-d5 is as an internal standard for the quantification of chloramphenicol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Role as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. The IS should be chemically similar to the analyte but isotopically distinct. DL-threo-Chloramphenicol-d5 is ideal because it co-elutes with chloramphenicol during chromatography and exhibits similar ionization efficiency, but is easily distinguished by its higher mass. By calculating the ratio of the analyte's signal to the IS's signal, variations in sample preparation, injection volume, and instrument response can be accurately corrected, leading to highly precise and accurate quantification.[3]
Representative Experimental Protocol: LC-MS/MS Analysis
The following protocol is a synthesized methodology based on common practices for detecting chloramphenicol in food matrices like meat, honey, or shrimp.[3][7][18]
1. Sample Preparation (Extraction and Cleanup):
-
Homogenization: Weigh 2-5 g of the homogenized sample (e.g., meat, shrimp).[7][18]
-
Internal Standard Spiking: Add a known concentration of DL-threo-Chloramphenicol-d5 (e.g., 250 pg/mL) to the sample.[3]
-
Extraction: Add an organic solvent such as ethyl acetate (e.g., 6 mL), vortex thoroughly, and centrifuge to separate the layers.[7][18]
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Cleanup (Liquid-Liquid Partitioning): Re-dissolve the residue in a hexane/carbon tetrachloride mixture, add a saline solution, mix, and then extract the analyte back into ethyl acetate. This step removes non-polar interferences.[18]
-
Final Reconstitution: Evaporate the final organic layer and reconstitute the residue in a small, known volume of mobile phase (e.g., methanol/water mixture) for injection.[3][18]
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7][8]
-
Column: A C18 reverse-phase column is commonly used (e.g., 50 mm x 2.6 mm, 2.5 µm).[7]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.[18][19]
-
Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 85% A), ramps up to a high percentage of organic phase (e.g., 90% B) to elute the analyte, and then re-equilibrates.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).[3][7]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[3][18]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor at least two transitions for both the analyte and the internal standard for confident identification and quantification.
Quantitative Data for Mass Spectrometry
The following tables provide typical mass spectrometry parameters and reported performance metrics for the analysis of chloramphenicol (CAP) using its deuterated internal standard (CAP-d5).
Table 5.3.1: Typical SRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Source(s) |
| Chloramphenicol (CAP) | 321 | 152 | Quantifier | [8][18] |
| 321 | 257 | Qualifier | [8][18] | |
| 321 | 194 | Qualifier | [8][18] | |
| Chloramphenicol-d5 (CAP-d5) | 326 | 157 | Quantifier | [3] |
| 326 | 262 | Qualifier | [3] |
Note: The exact m/z values for CAP-d5 transitions may vary slightly based on the specific deuteration pattern, but will consistently be +5 Da from the parent compound's fragments.
Table 5.3.2: Reported Method Performance
| Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Source |
| Honey | 0.023 | 0.047 | [3] |
| Shrimp | 0.08 | 0.3 | [18] |
| Milk | < 0.050 | N/A | [8] |
| Meat | N/A | < 0.3 | [7] |
The EU Minimum Required Performance Limit (MRPL) for chloramphenicol in food is 0.3 µg/kg.[3][7]
Conclusion
DL-threo-Chloramphenicol-d5 is an indispensable tool for the regulatory monitoring and scientific investigation of chloramphenicol. While it shares the potent biological activity of its parent compound, including the inhibition of both bacterial and mitochondrial protein synthesis, its true value lies in its function as a stable, reliable internal standard. Its use in LC-MS/MS protocols enables highly sensitive and accurate quantification, ensuring that food safety standards can be met and that pharmacokinetic and toxicological studies can be conducted with high confidence. This guide has provided the core technical information, from molecular mechanisms to detailed analytical methodologies, to support its effective application in a research and development setting.
References
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- 14. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
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